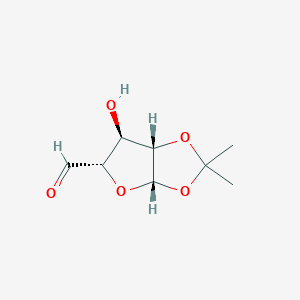
1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride
Descripción general
Descripción
1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride is a chemical compound with the CAS Number: 1797677-17-8 . It has a molecular weight of 192.69 . The IUPAC name for this compound is this compound . The compound is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H16N2O.ClH/c1-2-10-7(11)8(9)5-3-4-6-8;/h2-6,9H2,1H3,(H,10,11);1H . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 192.69 . The storage temperature for this compound is at room temperature .Aplicaciones Científicas De Investigación
Ethylene Biosynthesis and Plant Biology
- ACC is recognized as a direct precursor to the plant hormone ethylene, playing a significant role in various plant developmental processes. Studies have explored its synthesis, the role of enzymes like ACC synthase and oxidase, and its signaling independent of ethylene biosynthesis, highlighting the complexity of plant hormone regulation (Polko & Kieber, 2019; Vanderstraeten & Van Der Straeten, 2017).
Bioconjugation Studies
- Research on carbodiimide-mediated amide formation, particularly involving carboxylic acid and amine reactions in aqueous media, provides insights into bioconjugation processes. These findings are pertinent for understanding peptide linkage formation and could be relevant for studying 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride’s utility in biochemical applications (Nakajima & Ikada, 1995).
Structural and Conformational Analysis
- Quantum mechanical calculations have been applied to analyze the conformational preferences and backbone flexibility of related cyclopentane amino acids, offering foundational insights into the structural determinants that influence molecular behavior in different environments. This research is crucial for understanding the physical and chemical properties of cyclic amino acids, including potential derivatives like this compound (Alemán et al., 2006).
Microbial Interaction and Ethylene Regulation
- ACC's role extends into microbial interactions, with certain microorganisms capable of producing ACC deaminase, which degrades ACC to reduce plant stress ethylene levels. This highlights the potential for microbial management of plant growth and stress responses, a research avenue that could be explored with this compound in the context of its structural analogs (Jia et al., 1999).
Safety and Hazards
Propiedades
IUPAC Name |
1-amino-N-ethylcyclopentane-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-2-10-7(11)8(9)5-3-4-6-8;/h2-6,9H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXQEOCNSICHCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1(CCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1528149.png)
![Ethyl 2-[3-methyl-1-(nitromethyl)cyclopentyl]acetate](/img/structure/B1528152.png)
![1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine](/img/structure/B1528153.png)


![6-Bromo-8-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1528159.png)








